molecular formula C22H31N3O2 B3825516 1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one

1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one

Cat. No.: B3825516
M. Wt: 369.5 g/mol
InChI Key: QJBKRQRFKIJHKO-UHFFFAOYSA-N
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Description

1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a phenylpropyl group, and a pyrazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common approach is the radical-triggered translocation of functional groups, which can be achieved through photo/cobalt dual catalysis . This method allows for precise site selectivity and compatibility with diverse radical precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as hydrothermal or solvothermal methods, which are commonly used for the crystallization of complex organic frameworks . These methods ensure high purity and yield, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction can occur at different positions on the molecule, using reagents like halogens or nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-2-one
  • 1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-3-one

Uniqueness

1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-19-10-14-23-25(19)16-11-21(27)24-15-6-13-22(17-24,18-26)12-5-9-20-7-3-2-4-8-20/h2-4,7-8,10,14,26H,5-6,9,11-13,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBKRQRFKIJHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCC(=O)N2CCCC(C2)(CCCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one
Reactant of Route 2
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1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one
Reactant of Route 3
1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one
Reactant of Route 5
1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one
Reactant of Route 6
1-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one

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